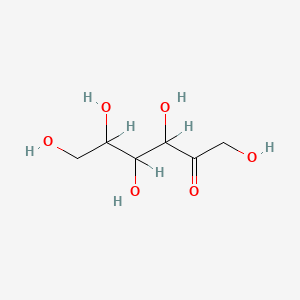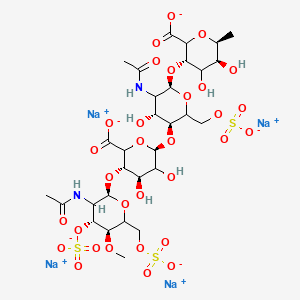
6-O-(3'',4''-ジメトキシシンナモイル)カタポル
説明
6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is a natural compound that was isolated from the defatted alcoholic extract of the flowering parts of Buddleja asiatica Lour, a plant in the family Scrophulariaceae .
Synthesis Analysis
The compound was isolated from the defatted alcoholic extract of the flowering parts of Buddleja asiatica Lour . Other compounds that were separated from the same extract include steroids, iridoid glucosides, phenylpropanoids, a triterpene saponin, flavonoids, and free sugars mannitol and sucrose .Molecular Structure Analysis
The molecular formula of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is C26H32O13, and its molecular weight is 552.5 . The structures of the isolated compounds were established by 1 H and 13 C NMR and mass spectrometry .Physical And Chemical Properties Analysis
6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is a powder . It can be dissolved in various solvents such as Pyridine, Methanol, Ethanol, etc .科学的研究の応用
肝保護活性
6-O-(3’‘,4’'-ジメトキシシンナモイル)カタポル: は、Buddleja asiaticaの花から単離され、著しい肝保護活性を示しています {svg_1}。これは、この化合物が肝臓を有毒物質から保護し、肝臓病の治療に役立つ可能性があることを示唆しています。
グルコシダーゼ阻害
この化合物は、糖尿病の管理において重要な役割を果たすグルコシダーゼ酵素に対する阻害効果について研究されています {svg_2}。カタポールの誘導体、特に6-O-(3’‘,4’'-ジメトキシシンナモイル)カタポルは、糖尿病の病態に関与する炭水化物加水分解酵素を阻害することにより、抗糖尿病剤として有望視されています。
抗糖尿病への応用
グルコシダーゼ阻害剤としての役割に加えて、6-O-(3’‘,4’'-ジメトキシシンナモイル)カタポルは、2型糖尿病の治療における可能性が探求されています。 これは、2型糖尿病が世界中の糖尿病症例の圧倒的多数を占めていることを考えると特に重要です {svg_3}.
半合成による誘導体
6-O-(3’‘,4’'-ジメトキシシンナモイル)カタポルからの新規誘導体の半合成が報告されており、その潜在的な用途を拡大しています。 これらの誘導体は、様々な生物活性を持つ可能性があり、異なる治療分野で使用できる可能性があります {svg_4}.
分子ドッキング研究
分子ドッキング研究は、6-O-(3’‘,4’'-ジメトキシシンナモイル)カタポル誘導体と様々なタンパク質との相互作用を予測するために実施されています。 これは、この化合物の作用機序を理解し、新たな薬剤を開発するために不可欠です {svg_5}.
天然物単離
6-O-(3’‘,4’'-ジメトキシシンナモイル)カタポル: は、伝統的な薬用植物からの単離に関して、天然物化学の分野でも注目されています。 これは、植物の化学的多様性を理解するだけでなく、新しい生物活性化合物を発見する上でも役立ちます {svg_6}.
作用機序
Target of Action
The primary target of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is the liver. This compound has been found to have substantial antihepatotoxic activity, which means it works to prevent damage to the liver .
Mode of Action
It is known that this compound interacts with the liver to exert its antihepatotoxic effects
Biochemical Pathways
Given its antihepatotoxic activity, it is likely that this compound affects pathways related to liver function and detoxification .
Result of Action
The primary result of the action of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is the prevention of liver damage. This compound has been found to have antihepatotoxic activity comparable to that of the lignan silymarin, a well-known liver protectant .
Action Environment
The efficacy and stability of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can be influenced by various environmental factors. For example, storage conditions can affect the efficacy of this compound. It is generally recommended to store this compound at -20°C for long-term storage . Repeated freeze and thaw cycles should be avoided to maintain its efficacy .
生化学分析
Biochemical Properties
6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antihepatotoxic activity, which suggests its interaction with liver enzymes and proteins involved in detoxification processes . The nature of these interactions often involves binding to active sites or allosteric sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, this compound can enhance the expression of genes involved in antioxidant defense, thereby protecting cells from oxidative stress . Additionally, it may affect metabolic pathways by altering the activity of key enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic efficiency . Furthermore, this compound can modulate gene expression by interacting with transcription factors or signaling molecules, thereby influencing cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
The effects of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, potentially contributing to its overall effects. Long-term studies in vitro and in vivo are essential to fully understand the temporal dynamics of its action.
Dosage Effects in Animal Models
The effects of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as hepatoprotection and antioxidant activity . At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dose. Threshold effects and dose-response relationships are crucial for understanding the safety and efficacy of this compound in preclinical studies.
Metabolic Pathways
6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It may influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For instance, its interaction with liver enzymes involved in detoxification processes can enhance the metabolism of toxic substances, contributing to its hepatoprotective effects. Understanding these metabolic pathways is essential for elucidating the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution to target sites . Its localization within cells can influence its activity, as it may accumulate in specific compartments or organelles where it exerts its effects. Studying these transport and distribution mechanisms is essential for understanding the pharmacokinetics of this compound.
Subcellular Localization
The subcellular localization of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol plays a crucial role in its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, its accumulation in the mitochondria could enhance its effects on cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(29)37-22-13-7-8-35-24(18(13)26(11-28)23(22)39-26)38-25-21(32)20(31)19(30)16(10-27)36-25/h3-9,13,16,18-25,27-28,30-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUWZDBHHDVSKD-JFBQKNIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the antihepatotoxic activity of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol?
A: While the provided research article describes the isolation and structural characterization of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol from Buddleja asiatica Lour, it does not specifically investigate the antihepatotoxic activity of this individual compound. [] The research does report that the polar fraction containing this compound, along with other isolated compounds like iridoid glucosides and flavonoids, exhibited significant antihepatotoxic activity comparable to silymarin. [] Further research would be needed to isolate the specific contribution of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol to the observed activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





